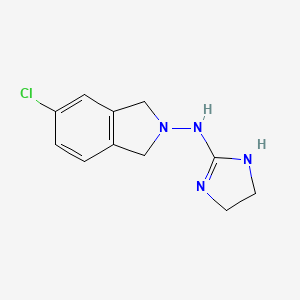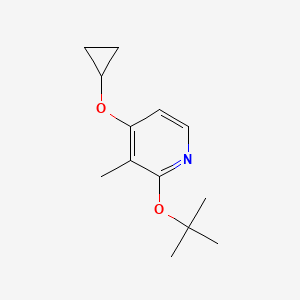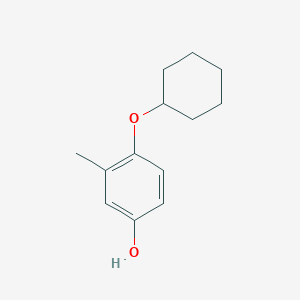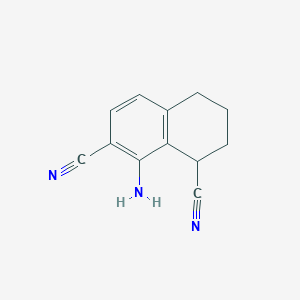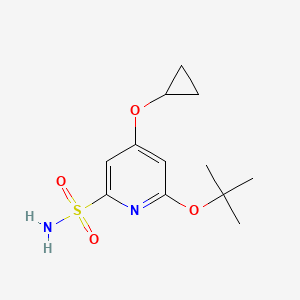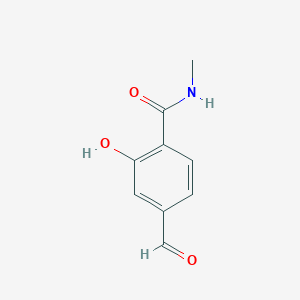
4-Formyl-2-hydroxy-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Formyl-2-hydroxy-N-methylbenzamide is an organic compound with the molecular formula C9H9NO3 It is a derivative of benzamide, featuring a formyl group at the fourth position, a hydroxyl group at the second position, and a methyl group attached to the nitrogen atom
Synthetic Routes and Reaction Conditions:
Direct Condensation: One common method for synthesizing benzamide derivatives involves the direct condensation of benzoic acids and amines. For this compound, the starting materials would be 4-formyl-2-hydroxybenzoic acid and N-methylamine.
Oxidative Diazotization: Another method involves the oxidative diazotization of 2-hydroxy-4-methoxy-5-amino-benzyl, followed by reductive elimination to yield the desired product.
Industrial Production Methods: Industrial production methods for benzamide derivatives often involve scalable and eco-friendly processes. The use of ultrasonic irradiation and green catalysts, such as Lewis acidic ionic liquids, is favored for their efficiency and reduced environmental impact .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the formyl group is oxidized to a carboxylic acid.
Reduction: The compound can be reduced to form 4-hydroxymethyl-2-hydroxy-N-methylbenzamide.
Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: 4-Carboxy-2-hydroxy-N-methylbenzamide.
Reduction: 4-Hydroxymethyl-2-hydroxy-N-methylbenzamide.
Substitution: Various substituted benzamides depending on the reagent used.
Applications De Recherche Scientifique
4-Formyl-2-hydroxy-N-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anti-cancer properties.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 4-Formyl-2-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
4-Hydroxy-N-methylbenzamide: Lacks the formyl group, making it less reactive in certain chemical reactions.
4-Formyl-N-methylbenzamide: Lacks the hydroxyl group, which reduces its hydrogen bonding capability.
2-Hydroxy-N-methylbenzamide: Lacks the formyl group, affecting its reactivity and binding properties.
Uniqueness: 4-Formyl-2-hydroxy-N-methylbenzamide is unique due to the presence of both formyl and hydroxyl groups, which confer distinct chemical reactivity and binding properties. This dual functionality makes it a versatile compound in various chemical and biological applications.
Propriétés
Formule moléculaire |
C9H9NO3 |
|---|---|
Poids moléculaire |
179.17 g/mol |
Nom IUPAC |
4-formyl-2-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C9H9NO3/c1-10-9(13)7-3-2-6(5-11)4-8(7)12/h2-5,12H,1H3,(H,10,13) |
Clé InChI |
OIARIGYPUHRPLG-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=C(C=C(C=C1)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14848466.png)
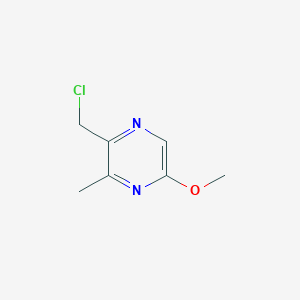



![3-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B14848495.png)

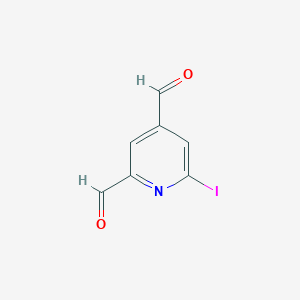
![(2S)-2-[(Tert-butoxycarbonyl)amino]-3-(1H-indol-3-YL)-2-methylpropanoic acid](/img/structure/B14848513.png)
